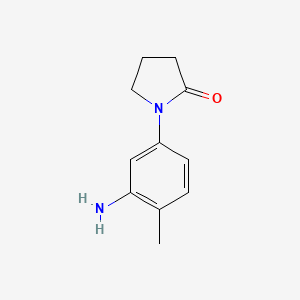

1-(3-氨基-4-甲基苯基)吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

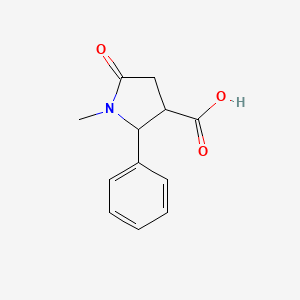

The compound "1-(3-Amino-4-methylphenyl)pyrrolidin-2-one" is a heterocyclic molecule that is part of a broader class of compounds known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolidin-2-one core substituted with an amino-methylphenyl group, which may contribute to its chemical reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related pyrrolidin-2-one derivatives has been reported in several studies. For instance, the one-step synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine suggests a method that could potentially be adapted for the synthesis of 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one . Additionally, the synthesis of 1-amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives from pyridine-3-carbonitrile and aromatic tertiary amides provides insight into a one-pot procedure that might be relevant for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of pyrrolidin-2-one derivatives is crucial for their biological activity. X-ray crystallography has been used to determine the crystal structure of related compounds, which can provide valuable information about the spatial arrangement of atoms and the potential for intermolecular interactions . Although the exact structure of "1-(3-Amino-4-methylphenyl)pyrrolidin-2-one" is not provided, similar analytical techniques could be employed to elucidate its molecular conformation.

Chemical Reactions Analysis

The reactivity of pyrrolidin-2-one derivatives can be inferred from the synthesis methods and the reported chemical reactions. For example, the formation of 1-(4-hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones through the reaction of methyl esters of acylpyruvic acids, 4-aminophenols, and aromatic aldehydes indicates that the pyrrolidin-2-one core can undergo condensation reactions with various reagents . Moreover, the inactivation of monoamine oxidase B by 4-(aminomethyl)-1-aryl-2-pyrrolidinones suggests that the compound of interest may also participate in biological reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(3-Amino-4-methylphenyl)pyrrolidin-2-one" can be predicted based on the properties of similar compounds. The solubility, melting point, and stability of the compound would be influenced by the presence of the amino and methyl groups on the phenyl ring. The intermolecular hydrogen bonding, as seen in related structures, could also affect the compound's solubility and crystalline properties . The antibacterial activity of some pyrrolidin-2-one derivatives highlights the potential for biological applications and the importance of understanding these properties .

科学研究应用

Application Summary

“1-(3-Amino-4-methylphenyl)pyrrolidin-2-one” is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry and is a crucial raw material and intermediate in the synthesis of many drug candidates .

Methods of Application

In one study, a continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters . By screening the acylating reagents and reaction conditions, the compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .

Results or Outcomes

The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results . As a result, the compound was synthesized in the microreactor with a yield of 85.7% within 10 minutes .

2. Biocatalysis

Application Summary

Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

Methods of Application

In this work, immobilized whole-cell biocatalysts with ®-transaminase activity were used for the synthesis of novel disubstituted 1-phenylpropan-2-amines .

Results or Outcomes

After optimization of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

3. Drug Discovery

Application Summary

The pyrrolidine ring, which is a part of “1-(3-Amino-4-methylphenyl)pyrrolidin-2-one”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It is used in the design of new bioactive molecules with target selectivity .

Methods of Application

The compound is used in the synthesis of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .

Results or Outcomes

Replacing a non-stereochemical group with a stereochemical group was beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives .

4. Industrial Applications

Application Summary

“1-(3-Amino-4-methylphenyl)pyrrolidin-2-one” is used as an intermediate for synthesis of l-vinyl-2-pyrrolidone and various TV-methylol derivatives used as textile-finishing agents .

Methods of Application

It is used as a solvent for various polymers, chlordane and DDT, d-sorbitol, glycerin, and sugars .

Results or Outcomes

It is also used as a decolorizing agent for kerosene, fatty oils, and rosins .

属性

IUPAC Name |

1-(3-amino-4-methylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-4-5-9(7-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWYHWFXQQVCID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20511042 |

Source

|

| Record name | 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Amino-4-methylphenyl)pyrrolidin-2-one | |

CAS RN |

69132-82-7 |

Source

|

| Record name | 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Methylsulfanyl)phenyl]acetic acid](/img/structure/B1281578.png)